molecular formula C4HCl3N2O B3334524 2,4,5-trichloro-3(2H)-pyridazinone CAS No. 89089-14-5

2,4,5-trichloro-3(2H)-pyridazinone

Cat. No.: B3334524
CAS No.: 89089-14-5
M. Wt: 199.42 g/mol
InChI Key: TYVNCWJMACHFGT-UHFFFAOYSA-N
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Description

2,4,5-Trichloro-3(2H)-pyridazinone is a chlorinated pyridazinone derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trichloro-3(2H)-pyridazinone typically involves the chlorination of pyridazinone derivatives. One common method includes the reaction of pyridazinone with chlorine gas in the presence of a catalyst such as ferric chloride or aluminum trichloride. The reaction is usually carried out under controlled conditions to ensure the selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichloro-3(2H)-pyridazinone undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the substitution of chlorine atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and thiols are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted pyridazinone derivatives.

Scientific Research Applications

2,4,5-Trichloro-3(2H)-pyridazinone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,5-trichloro-3(2H)-pyridazinone involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Trichloro-3(2H)-pyridazinone is unique due to its specific substitution pattern on the pyridazinone ring, which imparts distinct chemical and biological properties. Its ability to undergo selective nucleophilic substitution and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,4,5-trichloropyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl3N2O/c5-2-1-8-9(7)4(10)3(2)6/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVNCWJMACHFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=O)C(=C1Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80326412
Record name 2,4,5-Trichloropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89089-14-5
Record name NSC527656
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527656
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,5-Trichloropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 89089-14-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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